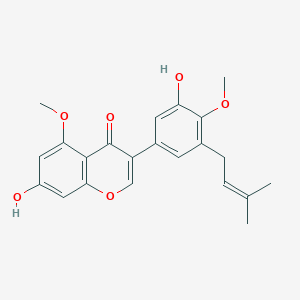
7,3'-Dihydroxy-5,4'-dimethoxy-5'-prenylisoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,4’-Dimethoxy-3’-prenylbiochanin A is a chemical compound with the molecular formula C22H22O6 and a molecular weight of 382.41 g/mol . It is a derivative of biochanin A, a naturally occurring isoflavone found in various plants. This compound is characterized by the presence of methoxy groups at the 5 and 4’ positions and a prenyl group at the 3’ position of the biochanin A structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,4’-Dimethoxy-3’-prenylbiochanin A typically involves the prenylation of biochanin A. One common method is the use of prenyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 3’ position with the prenyl group .
Industrial Production Methods
Industrial production methods for 5,4’-Dimethoxy-3’-prenylbiochanin A are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
化学反应分析
Types of Reactions
5,4’-Dimethoxy-3’-prenylbiochanin A can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinones
Reduction: Isopropyl derivatives
Substitution: Amino, thiol, and halide derivatives
科学研究应用
5,4’-Dimethoxy-3’-prenylbiochanin A has a wide range of scientific research applications:
作用机制
The mechanism of action of 5,4’-Dimethoxy-3’-prenylbiochanin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
Similar Compounds
Biochanin A: The parent compound of 5,4’-Dimethoxy-3’-prenylbiochanin A, lacking the prenyl and methoxy groups.
Genistein: Another isoflavone with similar biological activities but different structural features.
Daidzein: A structurally related isoflavone with similar antioxidant and anticancer properties.
Uniqueness
5,4’-Dimethoxy-3’-prenylbiochanin A is unique due to the presence of both methoxy and prenyl groups, which enhance its lipophilicity and biological activity compared to its parent compound, biochanin A . The prenyl group, in particular, is known to improve the compound’s ability to interact with cell membranes and modulate signaling pathways .
属性
CAS 编号 |
132587-59-8 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-5-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-6-13-7-14(8-17(24)22(13)27-4)16-11-28-19-10-15(23)9-18(26-3)20(19)21(16)25/h5,7-11,23-24H,6H2,1-4H3 |
InChI 键 |
UWXYUEZCGLSJLG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
规范 SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
Key on ui other cas no. |
132587-59-8 |
同义词 |
5,4'-dimethoxy-3'-prenylbiochanin A 5,4-DPBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















